N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzylsulfanyl group and at the 5-position with a propanamide linker bearing a 1,3-dioxoisoindole moiety. The thiadiazole ring is a nitrogen-sulfur heterocycle known for its role in medicinal chemistry, often contributing to antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-16(10-11-24-17(26)14-8-4-5-9-15(14)18(24)27)21-19-22-23-20(29-19)28-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIAFGPXCQJWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzyl halide reacts with the thiadiazole intermediate.
Coupling with Isoindoline Derivative: The final step involves coupling the thiadiazole intermediate with an isoindoline derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carbonyl groups.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thiadiazole ring and an isoindole moiety. Its molecular formula is , with a molecular weight of approximately 355.48 g/mol. The compound exhibits specific physical properties such as density and pKa values that influence its reactivity and solubility in biological systems .
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported that modifications to the thiadiazole ring can enhance antibacterial activity against resistant strains .
2. Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. Case studies have demonstrated that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo models .
3. Anti-inflammatory Effects
Preliminary studies suggest that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where thiadiazole derivatives have shown to modulate inflammatory mediators .
Agricultural Applications
1. Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research indicates that compounds containing thiadiazole rings can act as effective fungicides and herbicides. Studies have shown that this compound can significantly reduce fungal infections in crops when applied as a foliar spray .
2. Growth Regulation
Thiadiazole derivatives have been explored for their potential as plant growth regulators. They can influence various physiological processes in plants, enhancing growth rates and resistance to environmental stressors .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Properties
In vitro tests conducted on human cancer cell lines demonstrated that modifications to the isoindole structure enhanced cytotoxicity. The study highlighted the importance of structural optimization in developing effective anticancer agents based on this compound .
Case Study 3: Agricultural Impact
Field trials assessing the efficacy of the compound as a fungicide revealed a significant reduction in disease incidence among treated crops compared to untreated controls. This suggests its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from literature:
Structural and Functional Analysis
Core Heterocycle
- 1,3,4-Thiadiazole (Target Compound) : Sulfur’s electronegativity enhances metabolic stability and membrane penetration compared to oxadiazoles. Thiadiazoles are frequently associated with antimicrobial and antitumor activities .
- 1,3,4-Oxadiazole (Analogs) : Oxygen’s lower electronegativity reduces metabolic resistance but improves solubility. Oxadiazoles are often leveraged in antimicrobial and anti-inflammatory agents .
Substituent Effects
- Benzylsulfanyl vs. The benzyl group in the target compound may favor hydrophobic interactions.
- Isoindole Dione vs. Indole : The isoindole dione’s two carbonyl groups increase polarity, possibly improving solubility and hydrogen-bonding capacity compared to the indole’s aromatic NH group .
Physicochemical Properties
- Lipophilicity: The benzylsulfanyl group in the target compound likely confers higher logP values compared to the 4-cyanophenyl or indol-3-ylmethyl analogs, impacting bioavailability.
- Solubility : The isoindole dione’s carbonyl groups may improve aqueous solubility relative to the indole-containing analog .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiadiazole ring and an isoindole moiety , which are known for their significant biological activities. The presence of sulfur in the thiadiazole contributes to various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4OS3 |
| Molecular Weight | 461.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 315201-04-8 |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt cell wall synthesis and inhibit protein synthesis in microbial cells .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively studied. The mechanism often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation.
Case Studies
- In Vitro Studies : Various studies have reported that similar thiadiazole compounds exhibit cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest. For example, compounds have been shown to trigger mitochondrial membrane potential changes and DNA fragmentation in cancer cells .
Other Biological Activities
In addition to antimicrobial and anticancer properties, thiadiazole derivatives have shown potential in other areas:
Q & A
Q. What are the key steps and reagents involved in synthesizing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring .
Benzylsulfanyl Substitution : Introduce the benzylsulfanyl group at the 5-position of the thiadiazole via nucleophilic substitution using benzyl mercaptan and a base (e.g., KOH) .
Propanamide Linkage : Couple the isoindole-1,3-dione moiety to the thiadiazole using a carbodiimide coupling agent (e.g., EDC/HOBt) in a polar aprotic solvent like DMF .
Key reagents include thiosemicarbazide, benzyl mercaptan, and isoindole-1,3-dione derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm) groups .
Q. What are the common biological targets or activities associated with this compound?
- Methodological Answer : While direct data is limited, structural analogs exhibit:
- Antimicrobial Activity : Thiadiazole derivatives disrupt bacterial cell membranes via sulfhydryl group interactions .
- Enzyme Inhibition : Isoindole-1,3-dione moieties inhibit kinases or proteases by mimicking ATP-binding motifs .
- Anticancer Potential : Benzylsulfanyl groups enhance cellular uptake, targeting redox imbalance in cancer cells .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity during synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs).
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF for 18 hrs increases yield by 25%) .
- Monitoring : Employ TLC/HPLC to track intermediate formation and minimize side reactions .
Q. What computational strategies predict reactivity or guide functionalization of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices predict nucleophilic attack sites) .
- Machine Learning : Train models on analogous thiadiazole derivatives to prioritize substituents for enhanced bioactivity .
Example: ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .
Q. How to address contradictions in biological activity data across related compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzylsulfanyl vs. methylsulfanyl) and assay against standardized models (e.g., MIC for antimicrobial tests) .
- Meta-Analysis : Compare data from analogs with similar LogP values or topological polar surface areas (TPSA) to isolate key bioactivity drivers .
Q. What strategies enable selective functionalization of the thiadiazole or isoindole moieties?
- Methodological Answer :
- Protection/Deprotection : Temporarily block the isoindole carbonyl with tert-butyldimethylsilyl (TBS) groups to functionalize the thiadiazole .
- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the thiadiazole’s 2-position under Pd catalysis .
Q. How to analyze conformational flexibility and its impact on bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
